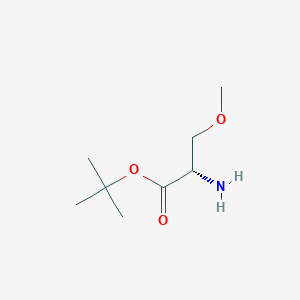
(S)-tert-Butyl 2-amino-3-methoxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 2-amino-3-methoxypropanoate is a chiral amino acid derivative. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-3-methoxypropanoate typically involves the esterification of (S)-2-amino-3-methoxypropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic reagents such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反应分析
Types of Reactions
(S)-tert-Butyl 2-amino-3-methoxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of (S)-tert-Butyl 2-amino-3-oxopropanoate.
Reduction: Formation of (S)-tert-Butyl 2-amino-3-methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-tert-Butyl 2-amino-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-tert-Butyl 2-amino-3-methoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the chiral center and the tert-butyl group can affect the binding affinity and selectivity of the compound.
相似化合物的比较
Similar Compounds
- (S)-tert-Butyl 2-amino-3-hydroxypropanoate
- (S)-tert-Butyl 2-amino-3-ethoxypropanoate
- (S)-tert-Butyl 2-amino-3-methylpropanoate
Uniqueness
(S)-tert-Butyl 2-amino-3-methoxypropanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The combination of the chiral center and the tert-butyl group provides distinct steric and electronic properties, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-amino-3-methoxypropanoate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)6(9)5-11-4/h6H,5,9H2,1-4H3/t6-/m0/s1 |
InChI 键 |
JJFUNEGRIGWPFT-LURJTMIESA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](COC)N |
规范 SMILES |
CC(C)(C)OC(=O)C(COC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
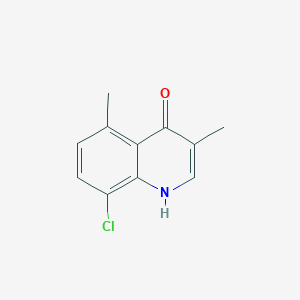
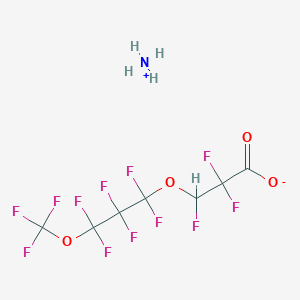
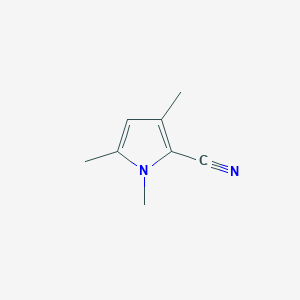
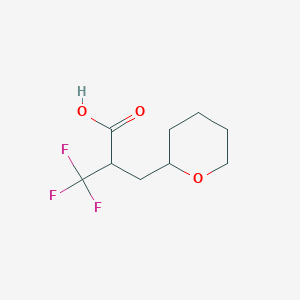
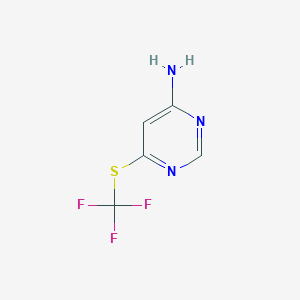
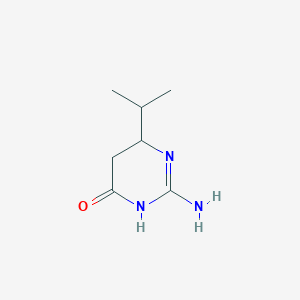
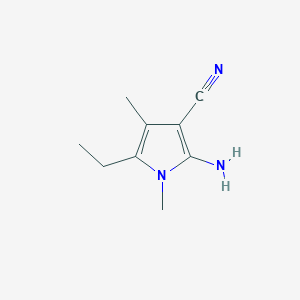
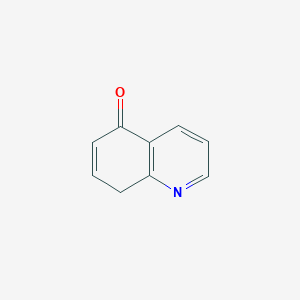

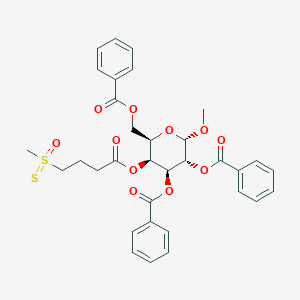
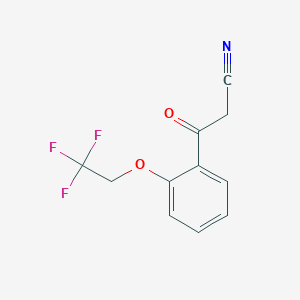
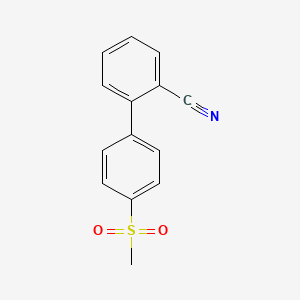
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
